molecular formula C7H8N4O2 B12943106 Ethyl (5-cyano-1H-imidazol-4-yl)carbamate CAS No. 53982-61-9

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate

Cat. No.: B12943106
CAS No.: 53982-61-9
M. Wt: 180.16 g/mol
InChI Key: HCGFVYNZIXVWST-UHFFFAOYSA-N
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Description

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a cyano group at the 5-position and a carbamate group at the 4-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with a cyano-substituted imidazole precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The cyano and carbamate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

  • Ethyl (5-amino-1H-imidazol-4-yl)carbamate
  • Ethyl (5-methyl-1H-imidazol-4-yl)carbamate
  • Ethyl (5-nitro-1H-imidazol-4-yl)carbamate

Comparison: Ethyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the cyano group can enhance the compound’s ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

53982-61-9

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6-5(3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

HCGFVYNZIXVWST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

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